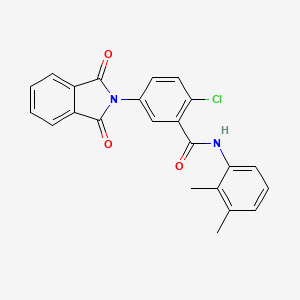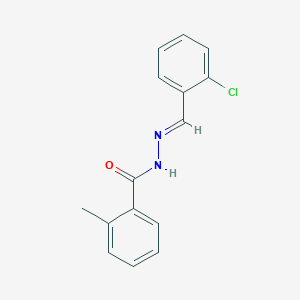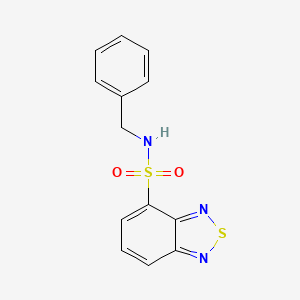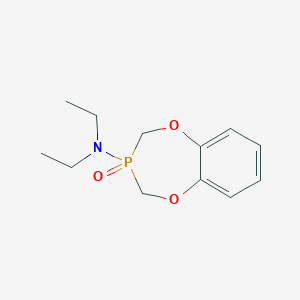![molecular formula C22H18N2O4 B11105875 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11105875.png)
2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-6-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a methoxy group and a benzoxazole moiety, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-METHOXY-6-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with an appropriate amine under specific conditions. The reaction is carried out in a solvent such as methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHOXY-6-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-METHOXY-6-((p-tolylimino)methyl)phenol
- 2-METHOXY-6-METHYLPHENOL
- 2-METHOXY-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol
Compared to these compounds, 2-METHOXY-6-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL is unique due to its benzoxazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-methoxy-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O4/c1-26-17-7-3-5-14(11-17)22-24-18-12-16(9-10-19(18)28-22)23-13-15-6-4-8-20(27-2)21(15)25/h3-13,25H,1-2H3 |
InChI Key |
BVQFDOMAHWHBRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105792.png)
![3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11105800.png)
![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
![2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11105818.png)
![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)

![({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105835.png)

![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B11105843.png)
![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)



![6-(4-methoxybenzyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11105860.png)
